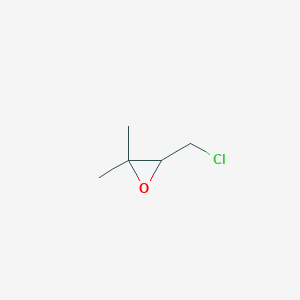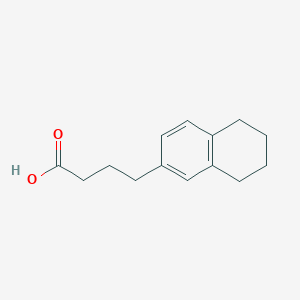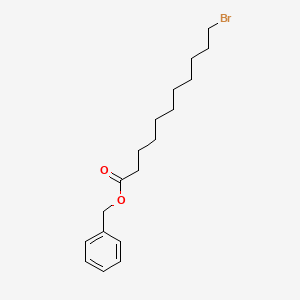
3-(Chloromethyl)-2,2-dimethyloxirane
概要
説明
3-(Chloromethyl)-2,2-dimethyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of a three-membered oxirane ring with a chloromethyl group and two methyl groups attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,2-dimethyloxirane typically involves the reaction of 3-chloromethyl-2,2-dimethylpropanal with a suitable oxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid, which facilitates the formation of the oxirane ring through an epoxidation reaction . The reaction is usually carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as titanium-based catalysts, can further enhance the efficiency of the epoxidation process .
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2,2-dimethyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of corresponding substituted products.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, resulting in the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Ring-Opening Reactions: Acidic or basic conditions can be used to facilitate ring-opening.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or chromium trioxide, and reducing agents, such as lithium aluminum hydride, are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted products, such as azides, thiocyanates, and amines.
Ring-Opening Reactions: Diols and other functionalized compounds.
Oxidation and Reduction: Aldehydes, carboxylic acids, and alcohols.
科学的研究の応用
作用機序
The mechanism of action of 3-(Chloromethyl)-2,2-dimethyloxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of a more stable product through ring-opening or substitution reactions. The chloromethyl group further enhances its reactivity by providing an additional site for nucleophilic attack .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)oxirane: Similar in structure but lacks the two methyl groups, making it less sterically hindered and more reactive.
3-(Bromomethyl)-2,2-dimethyloxirane: Similar structure with a bromomethyl group instead of a chloromethyl group, resulting in different reactivity and selectivity in reactions.
2,2-Dimethyloxirane: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
Uniqueness
3-(Chloromethyl)-2,2-dimethyloxirane is unique due to the presence of both the chloromethyl group and the oxirane ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various chemical transformations. Its steric hindrance due to the two methyl groups also influences its reactivity and selectivity in reactions.
特性
IUPAC Name |
3-(chloromethyl)-2,2-dimethyloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(2)4(3-6)7-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKXVLMZDALGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318093 | |
| Record name | 3-(Chloromethyl)-2,2-dimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79457-63-9 | |
| Record name | NSC326135 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Chloromethyl)-2,2-dimethyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20318093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-2,2-dimethyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)







![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)

